3-Fluoro-2-nitrobenzene-1-sulfonamide
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Overview
Description
3-Fluoro-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-fluorobenzenesulfonamide. The reaction is carried out by treating 3-fluorobenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles such as phenols in the presence of a base like potassium carbonate.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrochloric acid, and sodium dithionite.
Nucleophiles: Phenols, amines, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.
Major Products
Reduction: 3-Fluoro-2-aminobenzene-1-sulfonamide.
Substitution: 3-Phenoxy-2-nitrobenzene-1-sulfonamide.
Oxidation: 3-Fluoro-2-nitrobenzenesulfonic acid.
Scientific Research Applications
3-Fluoro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonamide group can mimic the structure of p-aminobenzoic acid, inhibiting the synthesis of folic acid in bacteria and thus exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-nitrobenzenesulfonamide
- 2-Fluoro-5-nitrobenzenesulfonamide
- 3-Fluoro-2-nitrobenzenesulfonic acid
Uniqueness
3-Fluoro-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the fluorine, nitro, and sulfonamide groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-fluoro-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRHPKNZCCTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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